Lipophilicity: Ortho-Methoxy vs. Para-Methoxy Isomer
The target compound (CAS 62095-63-0, ortho-OCH3) exhibits a computed XLogP3 of 3.4, which is 0.1 log unit higher than the para-methoxy positional isomer (CAS 62095-64-1, XLogP3 = 3.3) [1][2]. This difference, although modest, reflects the differential solvent accessibility of the methoxy group when positioned ortho versus para to the amide linkage, with the ortho-substituted methoxy being partially shielded from aqueous solvation by the adjacent amide group [1].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 |
| Comparator Or Baseline | 2-(4-chlorophenoxy)-N-(4-methoxyphenyl)acetamide (CAS 62095-64-1): XLogP3 = 3.3 |
| Quantified Difference | ΔXLogP3 = +0.1 (target compound is marginally more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.09.15 |
Why This Matters
A ΔXLogP3 of 0.1 corresponds to an approximately 1.26-fold difference in predicted partition coefficient, which can cumulatively affect membrane permeability, non-specific binding, and in vivo distribution when these isomers are used as tool compounds or lead scaffolds—users should not assume identical ADME behavior for ortho- and para-substituted analogs.
- [1] PubChem Compound Summary: 2-(4-chlorophenoxy)-N-(2-methoxyphenyl)acetamide, CID 684091. Computed Properties: XLogP3 = 3.4. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary: 2-(4-chlorophenoxy)-N-(4-methoxyphenyl)acetamide, CID 295297. Computed Properties: XLogP3 = 3.3. National Center for Biotechnology Information. View Source
